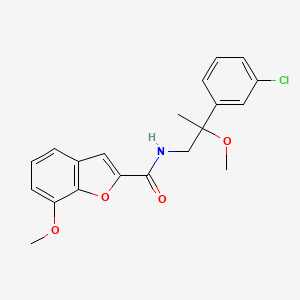

![molecular formula C9H10N4O3 B2516808 5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1248957-71-2](/img/structure/B2516808.png)

5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of 5-Methyl-1-[(3-Methyl-1,2-Oxazol-5-Yl)Methyl]-1H-1,2,3-Triazole-4-Carboxylic Acid

The compound this compound is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two nitrogen atoms and three carbon atoms. The triazole ring is known for its application in the synthesis of peptidomimetics and biologically active compounds due to its mimicry of peptide bonds and its stability .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including ruthenium-catalyzed cycloaddition reactions. This method allows for the preparation of amino acid derivatives with triazole scaffolds, which can be used to create compounds with biological activity, such as HSP90 inhibitors . Additionally, general methods for synthesizing triazole derivatives involve the reaction of carboxylic acids with amidines and hydrazines, providing a regioselective and one-pot process for creating diverse triazole compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with potential for intramolecular hydrogen bonding and restricted rotation around certain bonds due to steric hindrance. For example, in closely related triazole derivatives, the twist angles between substituents and the central heterocyclic system can be significant, as evidenced by X-ray diffraction analysis . These structural features can influence the chemical reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including acetylation, alkylation, and nitration. The susceptibility to acetylation can vary among different triazole compounds, with some showing decreased reactivity . Alkylation reactions can lead to the formation of methoxy derivatives, while nitration can occur on substituent phenyl groups, leading to the formation of nitro derivatives . These reactions can be used to modify the chemical properties of triazole derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as well as the potential for C–H···π supramolecular interactions, can affect the solubility, melting point, and crystal structure of these compounds . Spectroscopic methods such as NMR, FTIR, and GC-MS are commonly used to characterize the structural and conformational characteristics of triazole derivatives . These properties are crucial for understanding the behavior of these compounds in biological systems and for their potential use in pharmaceutical applications.

Wirkmechanismus

Target of Action

Oxazole and triazole rings are common structural motifs in many biologically active compounds . They are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the other functional groups present in the molecule.

Mode of Action

The mode of action of oxazole and triazole derivatives can vary widely. They can act as inhibitors, agonists, or antagonists of their targets, depending on their structure and the specific target involved .

Biochemical Pathways

Oxazole and triazole derivatives can affect various biochemical pathways. For instance, some oxazole derivatives have been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Oxazole and triazole derivatives, like other heterocyclic compounds, are often designed to improve bioavailability, stability, and selectivity .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could prevent the enzyme from catalyzing its reaction, leading to changes in the levels of certain metabolites in the cell .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and its ability to reach and interact with its target .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-5-3-7(16-11-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXRDYSHLFQKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2C(=C(N=N2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2516729.png)

![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)